molecular formula C19H18N2O4 B2580923 3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-13-2

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide

Cat. No. B2580923
CAS RN: 898373-13-2
M. Wt: 338.363
InChI Key: VXHXUVAIDUAPAE-UHFFFAOYSA-N
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Description

“3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments .


Synthesis Analysis

The synthesis of benzofuran derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Pd catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The structure–activity relationship (SAR) of several benzofuran derivatives has been studied to elucidate the possible substitution alternatives and structural requirements for a highly potent and selective anticancer activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives include C–H arylation and transamidation . It is also possible to install different heteroaromatic moieties using a catalytic protocol .

Scientific Research Applications

Synthesis and Characterization

  • The development of novel synthetic methods and characterization of benzofuran derivatives, including "3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide," is a significant area of research. For instance, the synthesis of highly functionalized benzofuran-2-carboxamides using the Ugi four-component reaction and microwave-assisted Rap–Stoermer Reaction showcases the interest in developing diverse benzofuran derivatives for potential biological applications (Han et al., 2014). Similarly, efficient domino strategies for synthesizing polyfunctionalized benzofuran derivatives highlight the continuous efforts to expand the chemical space of benzofuran compounds for further biological evaluation (Ma et al., 2014).

Biological Activities and Potential Therapeutic Applications

  • Research into the biological activities of benzofuran derivatives, including potential anti-inflammatory, analgesic, and antipyretic properties, is another critical area. For example, a series of benzofuran-2-carboxamides synthesized via a microwave-assisted one-pot approach exhibited notable in vivo anti-inflammatory, analgesic, and antipyretic activities, indicating the therapeutic potential of benzofuran derivatives in treating inflammation and pain-related conditions (Xie et al., 2014).

Exploration of Mechanistic Pathways and Drug Discovery

  • The exploration of the mechanistic pathways involving benzofuran derivatives and their role in drug discovery, particularly in the context of inhibiting specific enzymes or molecular targets, is a vital research focus. For instance, the inhibition of inosine monophosphate dehydrogenase by benzamide adenine dinucleotide, a compound related to benzofuran derivatives, underscores the importance of these compounds in developing novel therapeutics for cancer treatment (Zatorski et al., 1996).

Diversity-Oriented Synthesis and Drug Development

  • The diversity-oriented synthesis of libraries based on benzofuran scaffolds for drug development illustrates the utility of benzofuran derivatives in generating novel compounds with potential biological activities. Such efforts aim to identify lead compounds for further development into therapeutic agents (Qin et al., 2017).

Mechanism of Action

Benzofuran derivatives have shown potential anticancer activity . They have demonstrated inhibitory potency against a panel of human cancer cell lines . The mechanism of action is not fully understood but it is believed to involve the inhibition of certain enzymes and signaling pathways .

Future Directions

Benzofuran derivatives have attracted much attention due to their biological activities and potential applications as drugs . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

properties

IUPAC Name

3-[(4-propan-2-yloxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-11(2)24-13-9-7-12(8-10-13)19(23)21-16-14-5-3-4-6-15(14)25-17(16)18(20)22/h3-11H,1-2H3,(H2,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXHXUVAIDUAPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropoxybenzamido)benzofuran-2-carboxamide

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